

Application Notes: Utilizing Cromolyn to Study Mast Cell-Mediated Angiogenesis

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Compound of Interest

Compound Name: Cromolyn

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Introduction

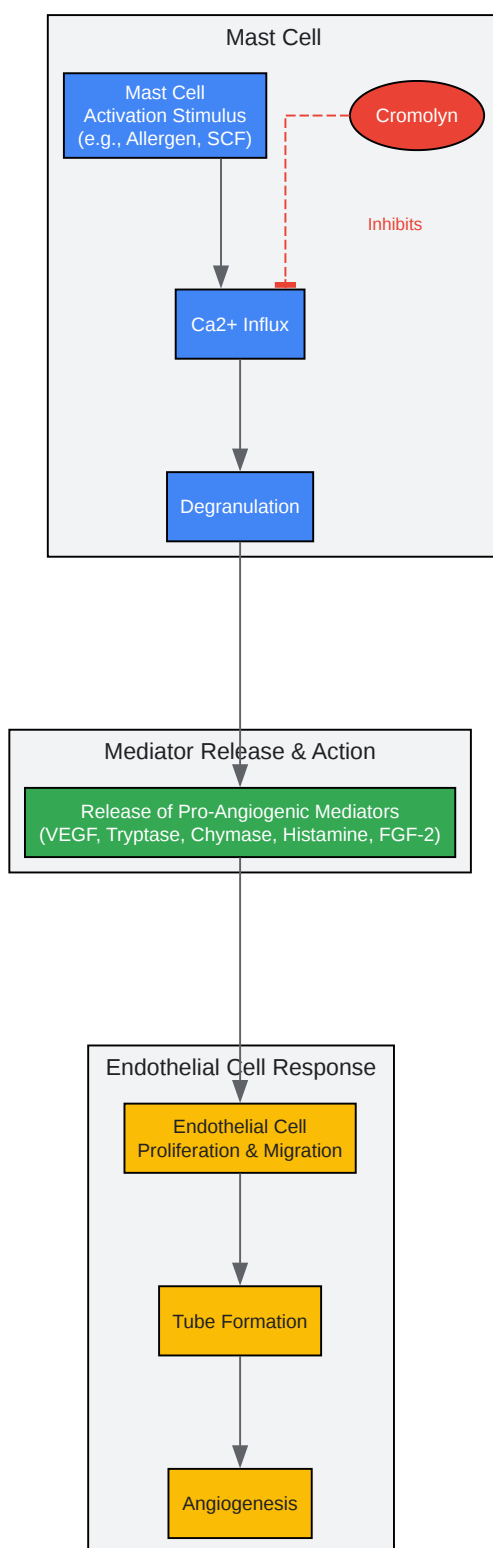
Mast cells are critical immune cells residing in tissues, particularly near blood vessels and nerves.[1] Upon activation, they release a host of pre-formed and newly synthesized mediators, playing a significant role in both physiological and pathological processes, including angiogenesis—the formation of new blood vessels from pre-existing ones.[2][3][4] Mast cells promote angiogenesis by releasing a plethora of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-2 (FGF-2), tryptase, chymase, histamine, and various cytokines.[2][5][6][7][8][9][10] This accumulation and activity of mast cells are observed in numerous angiogenesis-dependent situations, including tumor growth and wound healing.[2]

Cromolyn (disodium cromoglycate) is a well-established mast cell stabilizing agent.[11][12] It functions by inhibiting the influx of calcium into the mast cell, thereby preventing degranulation and the subsequent release of inflammatory and angiogenic mediators.[13] This property makes **Cromolyn** an invaluable pharmacological tool for researchers to investigate and confirm the specific contribution of mast cell degranulation to angiogenic processes in various experimental models. These application notes provide a comprehensive guide and detailed protocols for utilizing **Cromolyn** in the study of mast cell-mediated angiogenesis.

Mechanism of Action

Cromolyn's primary mechanism involves the stabilization of the mast cell membrane, which prevents the degranulation process triggered by immunological (e.g., IgE-antigen complexes)

and non-immunological stimuli.[12] By blocking this essential step, **Cromolyn** effectively inhibits the release of potent pro-angiogenic molecules stored within mast cell granules. This allows researchers to create an experimental condition where the contribution of mast cell degranulation to an observed angiogenic response can be functionally assessed. Studies have shown that the use of **Cromolyn** can reduce the expansion of endothelial cells and improve the efficacy of anti-angiogenic therapies in preclinical tumor models.[5][14]



Mechanism of Cromolyn in Mast Cell-Mediated Angiogenesis

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Cromolyn inhibits mast cell degranulation and subsequent angiogenesis.

Data Presentation

The following tables summarize the effects of **Cromolyn** on the release of key mast cell mediators and its functional impact on angiogenesis-related processes as reported in various studies.

Table 1: Effect of **Cromolyn** on Mast Cell Mediator Release

Mediator	Cell Type	Stimulus	Cromolyn Concentration	Observed Effect	Reference
Histamine	Human Mast Cells (LAD2)	Substance P (2 μ M)	100 μ M	Significant reduction in histamine release.	[15]
Tryptase	Human Mast Cells (LADR)	anti-IgE (2 μ g/mL)	100 μ M	~40% inhibition of tryptase release.	[16]
IL-8	Human Mast Cells (LAD2)	Substance P (2 μ M)	100 μ M	Modest inhibition of IL-8 release.	[15]
VEGF	Human Mast Cells (LADR)	IL-33 (30 ng/mL)	100 μ M	No significant effect on VEGF release in this model.	[16]
FGF-2	Murine Mast Cells	-	Not Specified	Significantly decreased FGF-2 levels in supernatants.	[14]
Inflammatory Cytokines	Murine Mast Cells	PD-1 antibody	Not Specified	Inhibited release of inflammatory cytokines.	[17]

Table 2: Functional Effects of **Cromolyn** on Angiogenesis and Tumor Growth

Experimental Model	System	Treatment	Observed Effect on Angiogenesis/ Tumor Growth	Reference
Cholangiocarcinoma Xenograft	Athymic Mice	Cromolyn Sodium	Decreased tumor growth and reduced VEGF-C expression.	[18]
Inflammatory Corneal Angiogenesis	Murine Model	Topical 2% Cromolyn	Significantly smaller area of lymph vessel growth; reduced VEGF-D expression.	[19]
Pancreatic Cancer Model	-	Cromolyn	Reduces expansion and survival of endothelial cells.	[5]
Bladder Cancer Model	Syngeneic Mice	Therapeutic Cromolyn (50 mg/kg)	Marked downregulation of genes related to angiogenesis.	[13][20]
Anti-Angiogenic Therapy Resistance	Murine Tumor Models	Cromolyn + DC101 (anti-VEGFR2)	Additive inhibitory effect on tumor growth.	[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol measures the release of the granular enzyme β -hexosaminidase as an indicator of mast cell degranulation.

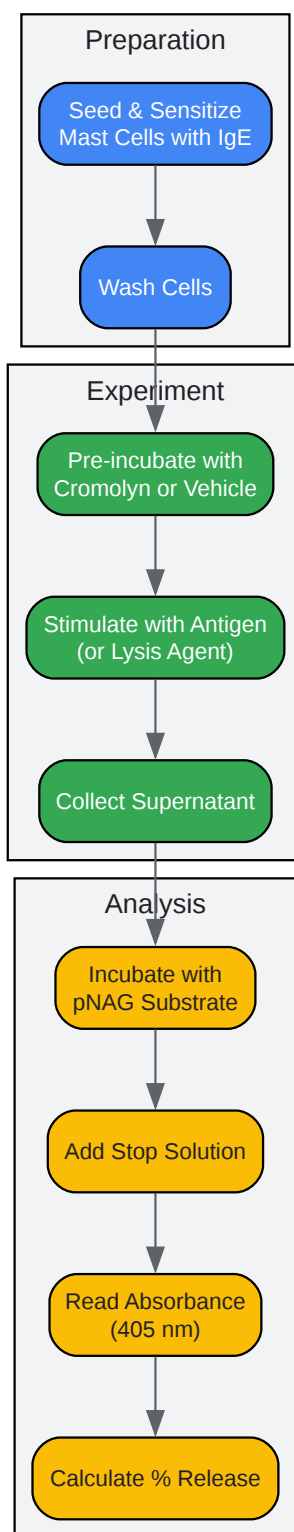
Materials:

- Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)
- **Cromolyn** sodium solution (e.g., 100 mM stock in water)
- Mast cell activating agent (e.g., IgE + antigen, Compound 48/80, Substance P)
- Tyrode's buffer (or similar physiological salt solution)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) substrate solution
- 0.1 M citrate/phosphate buffer (pH 4.5)
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10)
- 96-well microplate
- Plate reader (405 nm)

Procedure:

- **Cell Seeding:** Seed mast cells in a 96-well plate (e.g., 5×10^4 cells/well) and culture overnight. If using IgE-dependent activation, sensitize cells with antigen-specific IgE (e.g., 0.5 μ g/mL) during this incubation.
- **Cell Washing:** Gently wash cells twice with Tyrode's buffer to remove media and non-bound IgE.
- **Cromolyn Pre-incubation:** Add 50 μ L of Tyrode's buffer containing various concentrations of **Cromolyn** (e.g., 1 μ M to 100 μ M) or vehicle control to appropriate wells. Incubate for 30-60 minutes at 37°C.
- **Cell Stimulation:** Add 50 μ L of the activating agent (e.g., antigen at 100 ng/mL) to the wells. For a negative control, add buffer only. For a positive control (total release), add 50 μ L of 0.5% Triton X-100 to lyse the cells. Incubate for 1-2 hours at 37°C.

- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
- Enzyme Assay: Add 50 µL of pNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 1-2 hours.
- Stop Reaction: Add 150 µL of stop solution to each well.
- Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
- Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Sample Abs - Blank Abs) / (Total Lysis Abs - Blank Abs)] x 100



Workflow for Mast Cell Degranulation Assay

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Experimental workflow for quantifying mast cell degranulation.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay (Mast Cell Co-Culture)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, influenced by factors secreted from co-cultured mast cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
- Mast cell line (e.g., HMC-1, LAD2)
- Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel®, Cultrex® BME)
- **Cromolyn** sodium solution
- Mast cell activating agent (optional)
- 24-well or 48-well culture plates
- Inverted microscope with imaging capabilities

Procedure:

- **Plate Coating:** Thaw basement membrane extract (BME) on ice. Pipette 50-150 μ L of cold BME into each well of a pre-chilled 48-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for gel formation.
- **Cell Preparation:** Harvest HUVECs and mast cells. Resuspend them in a low-serum endothelial cell medium.
- **Co-Culture Setup:**
 - **Control Group:** Add HUVECs only (e.g., 2×10^4 cells/well) to the BME-coated wells.
 - **Co-culture Group:** Add a mixture of HUVECs (2×10^4) and mast cells (e.g., 0.5×10^4) to the wells.

- **Cromolyn** Group: Add the HUVEC and mast cell mixture, but pre-treat the mast cells with **Cromolyn** (e.g., 100 μ M for 30-60 min) before adding them to the co-culture, or add **Cromolyn** directly to the co-culture medium.
- Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under the microscope.
- Imaging: Capture images of the tube networks in each well using a phase-contrast microscope at a fixed time point (e.g., 6 hours).
- Quantification: Analyze the images using software like ImageJ with the Angiogenesis Analyzer plugin.[\[21\]](#) Quantify parameters such as:
 - Total tube length
 - Number of nodes/junctions
 - Number of loops/meshes

Protocol 3: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis in vivo by observing blood vessel growth on the membrane of a developing chick embryo.[\[9\]](#)[\[22\]](#)

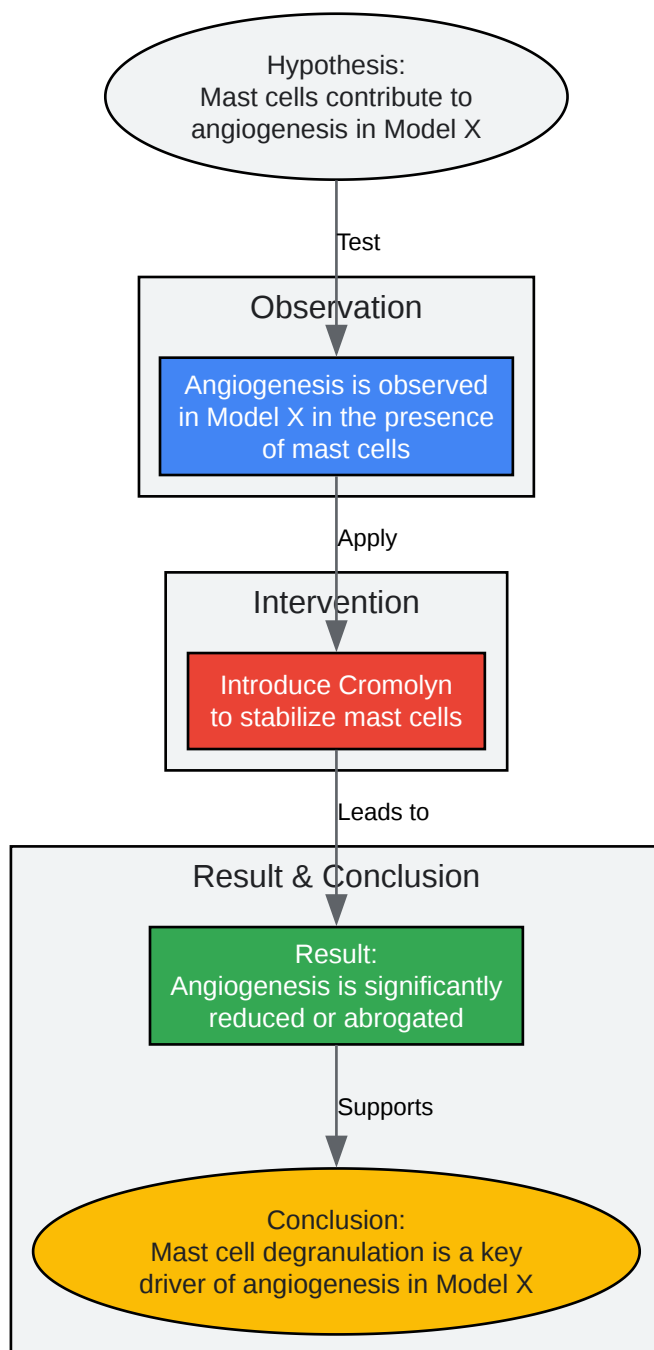
Materials:

- Fertilized chicken eggs (Day 3-4 of incubation)
- Egg incubator (37.5°C, 60% humidity)
- Sterile sponges or silicone rings (5 mm diameter)
- **Cromolyn** sodium solution (sterile)
- Mast cells (optional, for direct application)
- Phosphate-buffered saline (PBS, sterile)
- Stereomicroscope

- Dremel tool with a cutting disc
- Forceps

Procedure:

- Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.
- Windowing: On Day 3, sterilize the eggshell with 70% ethanol. Carefully create a small window (approx. 1 cm²) in the shell over the air sac using a Dremel tool, avoiding damage to the underlying membrane.
- Sponge/Ring Placement: Gently place a sterile sponge or silicone ring onto the CAM surface. The ring will contain the test substances and localize the angiogenic response.
- Application of Test Substances:
 - Control Group: Apply 10-20 µL of sterile PBS or vehicle onto the sponge.
 - Mast Cell Group (Optional): Apply a suspension of mast cells (e.g., 1 x 10⁵ cells in 20 µL PBS) onto the sponge to induce angiogenesis.
 - **Cromolyn** Group: Apply mast cells that have been pre-incubated with **Cromolyn**, or co-apply mast cells and a **Cromolyn** solution onto the sponge.
- Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
- Observation and Quantification:
 - On Day 5 or 6, re-open the window and observe the CAM under a stereomicroscope.
 - Capture images of the area within and around the ring.
 - Quantify angiogenesis by counting the number of blood vessels converging towards the ring or by using image analysis software to measure vessel density and length.



Logical Flow: Cromolyn as a Tool to Validate Mast Cell Role

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Using **Cromolyn** to logically deduce the role of mast cells.

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